molecular formula C22H19N3O2 B250700 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B250700
M. Wt: 357.4 g/mol
InChI Key: FBCIAOQNMBLQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB1) and has been studied for its effects on various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves its selective antagonism of the 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of appetite, mood, and pain sensation. By blocking the 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide receptor, this compound reduces food intake and body weight, as well as producing anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, it reduces food intake and body weight, as well as producing anxiolytic and antidepressant effects. It has also been shown to reduce hepatic steatosis and improve glucose tolerance in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its high selectivity for the 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of research is in the development of anti-obesity drugs based on this compound. Further studies are needed to determine the safety and efficacy of this compound in humans.
Another area of research is in the development of drugs for the treatment of anxiety and depression. 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has shown promising results in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans.
Conclusion
In conclusion, 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its selective antagonism of the 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide receptor has been studied for its effects on various physiological and biochemical processes, including the regulation of appetite, mood, and pain sensation. Further research is needed to determine the safety and efficacy of this compound in humans and its potential as a therapeutic agent for the treatment of obesity, anxiety, and depression.

Synthesis Methods

The synthesis of 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the synthesis of the starting materials and the coupling reaction. The starting materials, 2-methyl-5-(2-nitrophenyl)oxazole and 4-ethylphenylboronic acid, are synthesized separately and then coupled using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The resulting product is then reduced to form 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. This synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the main areas of research is in the treatment of obesity and metabolic disorders. This compound has been shown to reduce food intake and body weight in animal models, making it a potential candidate for the development of anti-obesity drugs.
In addition, 4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been studied for its effects on the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.

properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-ethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-3-15-7-10-16(11-8-15)21(26)24-18-13-17(9-6-14(18)2)22-25-20-19(27-22)5-4-12-23-20/h4-13H,3H2,1-2H3,(H,24,26)

InChI Key

FBCIAOQNMBLQAJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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